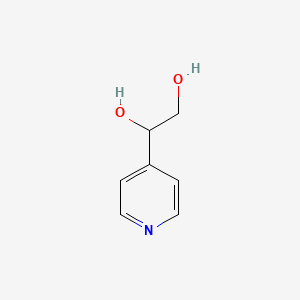

1-(Pyridin-4-YL)ethane-1,2-diol

CAS No.: 1750-96-5

Cat. No.: VC8247804

Molecular Formula: C7H9NO2

Molecular Weight: 139.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1750-96-5 |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 |

| IUPAC Name | 1-pyridin-4-ylethane-1,2-diol |

| Standard InChI | InChI=1S/C7H9NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-4,7,9-10H,5H2 |

| Standard InChI Key | SYNOTUYVMZZAAQ-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C(CO)O |

| Canonical SMILES | C1=CN=CC=C1C(CO)O |

Introduction

1-(Pyridin-4-YL)ethane-1,2-diol is an organic compound featuring a pyridine ring substituted with a diol functional group on an ethane chain. Its structure combines the aromatic heterocyclic properties of pyridine with the hydrophilic characteristics of the diol moiety. This duality makes it a candidate for various applications in medicinal chemistry, material science, and catalysis.

Structural Characteristics

The molecular structure of 1-(Pyridin-4-YL)ethane-1,2-diol can be described as follows:

-

Core Functional Groups: A pyridine ring (C5H5N) at position 4 is attached to a two-carbon chain bearing two hydroxyl groups (-OH).

-

Molecular Formula: C7H9NO2

-

Key Features: The diol group provides hydrogen bonding potential, enhancing solubility in polar solvents and reactivity in chemical synthesis.

General Synthesis

The compound is typically synthesized through:

-

Functionalization of Pyridine: Introduction of an ethane chain to the pyridine ring via alkylation or Grignard reactions.

-

Hydroxylation: Addition of hydroxyl groups using oxidizing agents or hydrolysis of intermediate compounds.

Example Reaction Scheme

A common pathway involves the reaction of 4-bromopyridine with ethylene glycol derivatives under basic conditions to yield the desired product.

Medicinal Chemistry

-

The compound's structure suggests potential as a pharmacophore in drug design due to:

-

Hydrogen bonding from diols aiding receptor binding.

-

Pyridine's role in enzyme inhibition and bioactivity modulation.

-

Material Science

-

Its hydrophilic and aromatic properties make it suitable for use in polymer synthesis or surface coatings.

Catalysis

-

The compound can act as a ligand in coordination chemistry, stabilizing metal complexes for catalytic applications.

Biological Activity

Studies suggest that derivatives of pyridine-based diols exhibit:

-

Antimicrobial properties due to their ability to disrupt bacterial membranes.

-

Enzyme inhibition potential, particularly targeting oxidoreductases.

Stability and Reactivity

-

The compound is stable under standard conditions but may undergo oxidation at the diol group.

-

Reactivity is enhanced by the electron-withdrawing nature of the pyridine ring.

Limitations and Challenges

While promising, challenges include:

-

Limited availability of detailed biological data specific to this compound.

-

Potential instability under oxidative or acidic conditions due to the diol group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume